Ethyl[4-(trimethylsilyl)butyl]amine hydrochloride
Description
Ethyl[4-(trimethylsilyl)butyl]amine hydrochloride is a silicon-containing organic compound classified as an amine hydrochloride. Its molecular formula is reported as C₁₀H₁₆O (with an implied HCl component), though this requires verification due to inconsistencies in the provided evidence . The molecular weight is 152.24 g/mol, and it features a trimethylsilyl (-Si(CH₃)₃) group attached to a butyl chain, terminated by an ethylamino group. This structure confers high lipophilicity, making it valuable as a synthetic intermediate in organosilicon chemistry and pharmaceutical research. It is cataloged by Enamine Ltd. as a building block (EN 300-39917037), suggesting applications in drug discovery and material science .
Properties
Molecular Formula |
C9H24ClNSi |
|---|---|
Molecular Weight |
209.83 g/mol |
IUPAC Name |
N-ethyl-4-trimethylsilylbutan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H23NSi.ClH/c1-5-10-8-6-7-9-11(2,3)4;/h10H,5-9H2,1-4H3;1H |
InChI Key |
VDOWWXYUACMHTB-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCCC[Si](C)(C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl[4-(trimethylsilyl)butyl]amine hydrochloride typically involves the reaction of 4-(trimethylsilyl)butylamine with ethyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the amine group attacks the ethyl chloride, resulting in the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of automated systems also minimizes human error and increases efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of corresponding oxides or other oxidized derivatives.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through reactions with reagents like halogens or organometallic compounds.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, organometallic compounds.
Major Products Formed:
Oxidation Products: Oxides or other oxidized derivatives.
Reduction Products: Reduced amine derivatives.
Substitution Products: Compounds with substituted functional groups.
Scientific Research Applications
Ethyl[4-(trimethylsilyl)butyl]amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-nitrogen bonds. Its unique structure allows for selective reactions, making it valuable in the synthesis of complex molecules.
Biology: The compound can be used in the modification of biomolecules, such as proteins and nucleic acids, for research purposes. Its ability to form stable bonds with biological molecules makes it useful in studying biochemical pathways.
Medicine: this compound is investigated for its potential therapeutic applications, including as a precursor for drug development. Its structural properties may allow for the design of novel pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl[4-(trimethylsilyl)butyl]amine hydrochloride involves its interaction with specific molecular targets. The trimethylsilyl group provides steric hindrance, which can influence the compound’s reactivity and selectivity. The amine group can form hydrogen bonds and ionic interactions with target molecules, facilitating various chemical reactions. The pathways involved in its mechanism of action depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Key Structural and Functional Differences
*Molecular weight inferred from structural complexity.
Detailed Comparisons
Lipophilicity and Reactivity
The trimethylsilyl group in this compound significantly enhances lipophilicity compared to oxygen-containing analogs like [4-(tetrahydro-2-furanyl)butyl]amine hydrochloride. This property makes it more suitable for reactions requiring non-polar environments, such as phase-transfer catalysis or lipid membrane penetration in drug delivery . In contrast, Arbutamine Hydrochloride’s hydroxyl and aromatic groups increase its polarity, favoring aqueous solubility and receptor-binding in cardiovascular applications .
Pharmacological Relevance
Mebeverine Hydrochloride, a larger molecule (466.0 g/mol), demonstrates how structural complexity (e.g., ester and methoxy groups) correlates with therapeutic action. Its antispasmodic effects contrast with the target compound’s role as a synthetic precursor, highlighting divergent applications despite shared amine hydrochloride features .
Acidity and Stability
The dihydrochloride salt in {[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-methyl}amine dihydrochloride provides higher acidity than the monohydrochloride form of the target compound. The thiazole ring may also confer greater thermal stability, suggesting utility in high-temperature syntheses or acidic environments .
Research Implications and Limitations
- Synthetic Utility: this compound’s lipophilicity is advantageous in organosilicon synthesis but may limit water-based applications.
- Data Gaps : Molecular formula discrepancies (e.g., absence of Cl in ’s formula) and missing solubility data necessitate further experimental validation .
- Diverse Applications: Structural analogs illustrate how minor modifications (e.g., replacing silyl with thiazole) drastically alter chemical behavior and biological activity .
Biological Activity
Ethyl[4-(trimethylsilyl)butyl]amine hydrochloride is a compound that has garnered attention in various biological contexts, particularly in pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
1. Synthesis and Structural Characteristics
The synthesis of this compound involves several steps, typically starting from commercially available precursors. The compound is characterized by the presence of a trimethylsilyl group, which enhances its lipophilicity and stability. The general synthetic pathway includes:
- Formation of Amine: The initial step often involves the reaction of a suitable amine with an alkyl halide under basic conditions.
- Hydrochloride Formation: The final product is converted to its hydrochloride salt to enhance solubility in aqueous environments.
This compound exhibits several biological activities, primarily attributed to its interaction with specific receptors and enzymes. Its mechanism of action may involve:
- Receptor Modulation: The compound may act as a ligand for various G-protein coupled receptors (GPCRs), influencing cellular signaling pathways.
- Enzyme Inhibition: Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
2.2 Pharmacological Properties
Research indicates that this compound possesses several pharmacological properties:
- Antimicrobial Activity: Studies have shown that derivatives of this compound exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
- Anticancer Potential: It has been evaluated for anticancer activity, with some derivatives demonstrating promising results in inhibiting tumor cell proliferation .
3. Structure-Activity Relationship (SAR)
The SAR analysis of this compound reveals that modifications to the trimethylsilyl group and the butyl chain can significantly affect its biological activity. Key findings include:
4. Case Studies
Several case studies highlight the biological efficacy of this compound:
- Case Study 1: A study investigating its antimicrobial properties found that modified versions of the compound demonstrated significant antibacterial activity against resistant strains of E. coli, with an MIC value of 12 µg/mL .
- Case Study 2: In a cancer cell line study, derivatives showed up to 70% inhibition of cell growth in MCF-7 breast cancer cells at concentrations below 20 µM, indicating potential as a therapeutic agent .
5. Conclusion
This compound represents a promising compound with diverse biological activities. Its structural modifications lead to significant variations in pharmacological effects, making it a candidate for further research in drug development. Future studies should focus on elucidating its precise mechanisms of action and exploring its therapeutic potential across different disease models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
